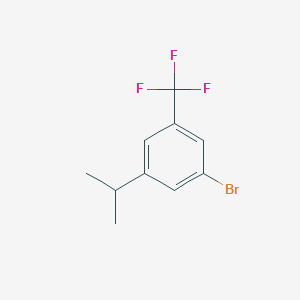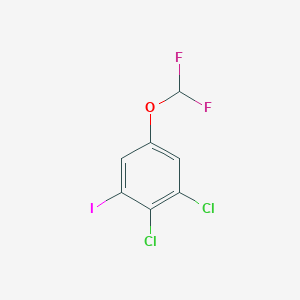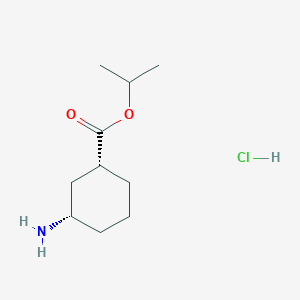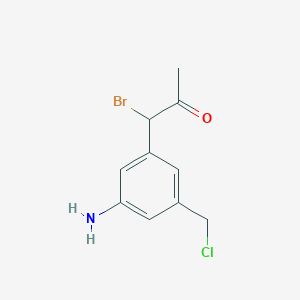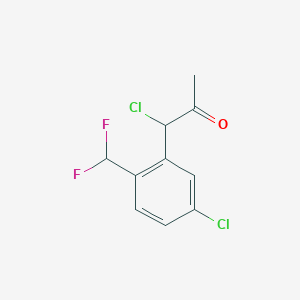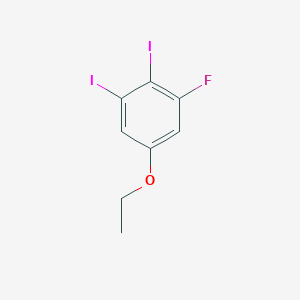
1,2-Diiodo-5-ethoxy-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diiodo-5-ethoxy-3-fluorobenzene is an organic compound with the molecular formula C8H7FI2O and a molecular weight of 391.95 g/mol This compound is characterized by the presence of two iodine atoms, one ethoxy group, and one fluorine atom attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-5-ethoxy-3-fluorobenzene typically involves the iodination of a precursor compound. One common method involves the reaction of 1-ethoxy-3-fluorobenzene with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of iodine and other reactive chemicals.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diiodo-5-ethoxy-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different functional groups replacing the iodine atoms, while oxidation and reduction can lead to the formation of various oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
1,2-Diiodo-5-ethoxy-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Diiodo-5-ethoxy-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The presence of iodine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The ethoxy group can also play a role in modulating the compound’s solubility and overall chemical behavior .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diiodo-3-fluorobenzene: Lacks the ethoxy group, which can affect its reactivity and applications.
1,2-Diiodo-5-methoxy-3-fluorobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1,2-Diiodo-4-ethoxy-3-fluorobenzene: Different position of the ethoxy group on the benzene ring.
Uniqueness
1,2-Diiodo-5-ethoxy-3-fluorobenzene is unique due to the specific arrangement of its substituents, which can influence its chemical properties and reactivity. The presence of both iodine and fluorine atoms, along with the ethoxy group, makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H7FI2O |
|---|---|
Peso molecular |
391.95 g/mol |
Nombre IUPAC |
5-ethoxy-1-fluoro-2,3-diiodobenzene |
InChI |
InChI=1S/C8H7FI2O/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2H2,1H3 |
Clave InChI |
JTRZLWPSWWLPLX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C(=C1)I)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,3'-Dimethoxy-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B14057828.png)
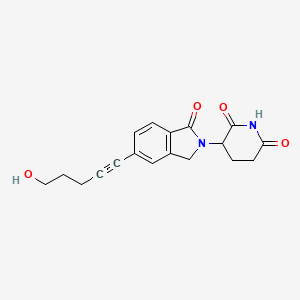
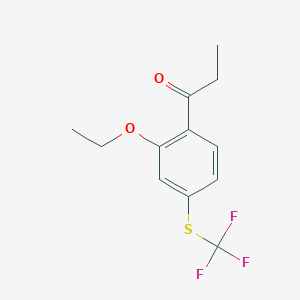
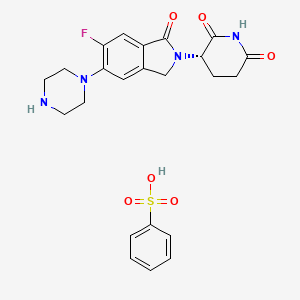
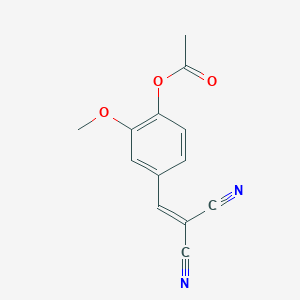
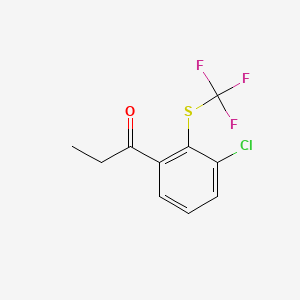
![[2-Chloro-6-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14057861.png)
